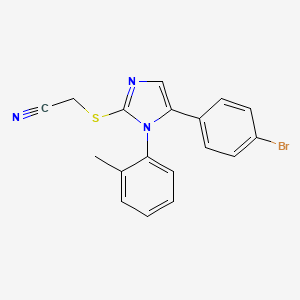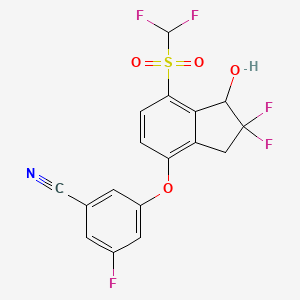
(Rac)-PT2399
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-PT2399 is a chemical compound that is widely used in scientific research for its ability to inhibit the growth of cancer cells. It is a potent inhibitor of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in regulating cell metabolism and survival under low oxygen conditions.
Scientific Research Applications
(Rac)-PT2399 has been extensively used in scientific research to study the (Rac)-PT2399 pathway and its role in cancer cell growth. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. Additionally, it has been used to study the effects of hypoxia on cell metabolism and survival. The compound has also been used in preclinical studies to evaluate its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
(Rac)-PT2399 inhibits the (Rac)-PT2399 pathway by targeting the protein factor inhibiting (Rac)-PT2399-1 (FIH-1). FIH-1 is an enzyme that regulates the activity of (Rac)-PT2399-1, which is a transcription factor that plays a crucial role in cell metabolism and survival under low oxygen conditions. By inhibiting FIH-1, (Rac)-PT2399 prevents the activation of (Rac)-PT2399-1 and reduces the growth and survival of cancer cells.
Biochemical and Physiological Effects:
(Rac)-PT2399 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits cell proliferation, induces cell death, and reduces the production of angiogenic factors, which are proteins that promote the growth of new blood vessels. Additionally, it alters cell metabolism and reduces the levels of glucose uptake and lactate production.
Advantages and Limitations for Lab Experiments
(Rac)-PT2399 has several advantages for lab experiments. It is a potent and selective inhibitor of the (Rac)-PT2399 pathway, making it a valuable tool for studying the role of (Rac)-PT2399 in cancer cell growth. It is also easily accessible from commercial sources and can be used in a variety of cell lines and animal models. However, there are some limitations to its use. It is a relatively new compound, and its long-term effects on cell viability and proliferation are not well understood. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for (Rac)-PT2399 research. One area of interest is the development of new analogs and derivatives of the compound with improved potency and selectivity. Additionally, the compound's potential as a therapeutic agent for cancer treatment is being explored in preclinical studies. Finally, the role of the (Rac)-PT2399 pathway in other diseases, such as cardiovascular and metabolic disorders, is an area of emerging research that may benefit from the use of (Rac)-PT2399.
Conclusion:
(Rac)-PT2399 is a valuable tool for scientific research on the (Rac)-PT2399 pathway and its role in cancer cell growth. It has several advantages for lab experiments and has been extensively used in preclinical studies. Its mechanism of action and biochemical and physiological effects are well understood, and its potential as a therapeutic agent for cancer treatment is being explored. Future research on the compound and its analogs may lead to new insights into the (Rac)-PT2399 pathway and the development of new cancer treatments.
Synthesis Methods
(Rac)-PT2399 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires expertise in organic chemistry. However, the compound can be obtained from commercial sources, making it easily accessible for scientific research.
properties
IUPAC Name |
3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-PT2399 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682655.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
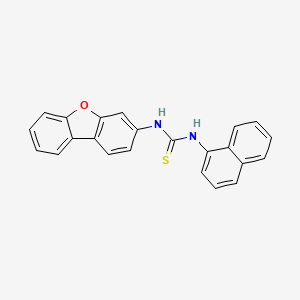
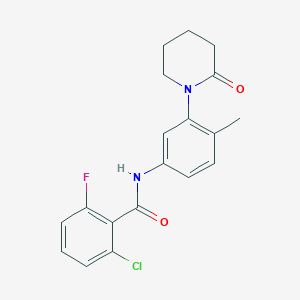
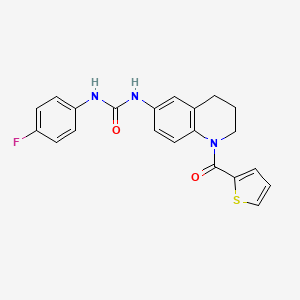
![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)
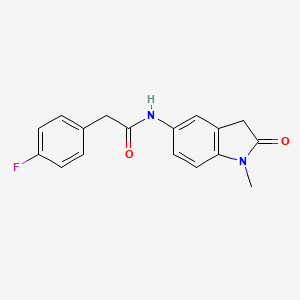
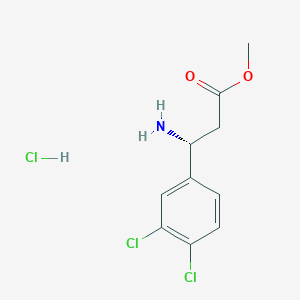
![3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682668.png)
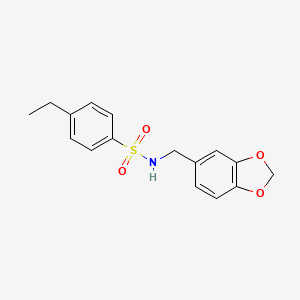
![tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride](/img/structure/B2682672.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682673.png)
